molecular formula C19H17BrN2O4 B11588925 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11588925
M. Wt: 417.3 g/mol
InChI Key: DBBDLFJAWJBIMQ-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-ethoxy-5-methoxybenzaldehyde and malononitrile.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the chromene core structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted chromenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromenes can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-bromo-4-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-(2-bromo-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Uniqueness

The unique combination of substituents in 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and methoxy groups, along with the bromo substituent, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

IUPAC Name

2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17BrN2O4/c1-3-25-17-8-14(20)12(7-16(17)24-2)18-11-5-4-10(23)6-15(11)26-19(22)13(18)9-21/h4-8,18,23H,3,22H2,1-2H3

InChI Key

DBBDLFJAWJBIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC

Origin of Product

United States

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